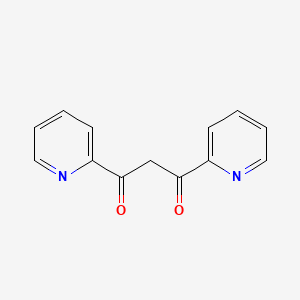

1,3-Di(2-pyridyl)-1,3-propanedione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-dipyridin-2-ylpropane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2/c16-12(10-5-1-3-7-14-10)9-13(17)11-6-2-4-8-15-11/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCGUVLMWGIPVDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)CC(=O)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30963917 | |

| Record name | 1,3-Di(pyridin-2-yl)propane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30963917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4773-20-0, 10198-89-7 | |

| Record name | 1,3-Di(pyridin-2-yl)propane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30963917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Di(2-pyridyl)-1,3-propanedione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 1,3-Di(2-pyridyl)-1,3-propanedione

Introduction

1,3-Di(2-pyridyl)-1,3-propanedione, a significant β-diketone, serves as a crucial ligand in the field of coordination chemistry.[1][2] Its molecular structure, featuring two pyridyl groups, allows for the formation of stable complexes with a variety of transition metals, making it invaluable in catalysis and the development of advanced materials such as metal-organic frameworks (MOFs).[1] The compound's pyridinyl groups enhance electron donation, which can improve the performance of metal catalysts in important organic transformations.[1] Furthermore, its potential for fluorescence when chelated with certain metals opens avenues for research in photoluminescent materials and sensors.[1]

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, offering insights for researchers, scientists, and professionals in drug development.

Molecular and Physical Properties

| Property | Value |

| Molecular Formula | C₁₃H₁₀N₂O₂ |

| Molecular Weight | 226.23 g/mol |

| CAS Number | 10198-89-7 |

| Melting Point | 104-109 °C |

| Appearance | Solid, Very Pale Yellow |

| Solubility | Almost transparent in hot Methanol |

(Data sourced from Sigma-Aldrich[3][4], ChemicalBook[5][6], and PubChem[7])

Synthesis of this compound

The primary and most effective method for synthesizing this compound is the Claisen condensation .[8] This well-established reaction involves the condensation of an ester with a ketone, facilitated by a strong base.[9] In this specific synthesis, an acetylpyridine reacts with an ethyl pyridinecarboxylate in the presence of a strong base like potassium tert-butoxide.[8]

Causality Behind Experimental Choices

The choice of a strong base is critical to deprotonate the α-carbon of the acetylpyridine, forming a reactive enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the ethyl pyridinecarboxylate. The subsequent collapse of the tetrahedral intermediate and loss of the ethoxide leaving group yields the β-diketone. The use of an aprotic solvent like tetrahydrofuran (THF) is preferred to prevent protonation of the enolate and other reactive intermediates.

Experimental Protocol: Claisen Condensation

Materials:

-

Ethyl 2-pyridinecarboxylate

-

2-Acetylpyridine

-

Potassium tert-butoxide

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-acetylpyridine in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of potassium tert-butoxide in anhydrous THF to the stirred solution. Maintain the temperature at 0 °C.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

-

Add a solution of ethyl 2-pyridinecarboxylate in anhydrous THF dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Neutralize the reaction mixture by adding a dilute aqueous solution of HCl.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

Comprehensive characterization is essential to confirm the structure and purity of the synthesized compound. A combination of spectroscopic and analytical techniques is employed for this purpose.

Keto-Enol Tautomerism

An important characteristic of β-diketones is their existence in a tautomeric equilibrium between the keto and enol forms.[2][10][11] In the case of this compound, the enol form is significantly stabilized by the formation of an intramolecular hydrogen bond and conjugation with the pyridyl rings.[2] Spectroscopic evidence, particularly from ¹H NMR, confirms that the compound exists predominantly in the enol form in solution.[8]

Caption: Keto-enol tautomerism in this compound.

Spectroscopic Analysis

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, the ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the pyridyl rings, the methine proton of the enol form, and the enolic hydroxyl proton. The integration of these signals provides quantitative information about the number of protons in each chemical environment. The ¹³C NMR spectrum will show distinct signals for the carbonyl carbons, the enolic carbons, and the carbons of the pyridyl rings.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

-

Pyridyl Protons: ~7.0-8.7 ppm (complex multiplet)

-

Methine Proton (-CH=): ~6.0-7.0 ppm (singlet)

-

Enolic Hydroxyl Proton (-OH): ~15-17 ppm (broad singlet)

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the C=O and C=C stretching vibrations of the enol form, as well as the O-H stretching of the intramolecularly hydrogen-bonded hydroxyl group.

Expected IR Absorption Bands (cm⁻¹):

-

O-H Stretch (hydrogen-bonded): ~2500-3200 (broad)

-

C=O Stretch (conjugated): ~1600-1640

-

C=C Stretch (conjugated): ~1550-1600

-

C-H Stretch (aromatic): ~3000-3100

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum will show a molecular ion peak corresponding to its molecular weight (226.23 g/mol ).[3][6][7] The fragmentation pattern will provide further structural information.

X-ray Crystallography

For a definitive structural determination, single-crystal X-ray diffraction can be performed.[12] This technique provides the precise three-dimensional arrangement of atoms in the crystal lattice, confirming bond lengths, bond angles, and the overall molecular conformation.[13] Studies have shown that in the solid state, 1,3-di(pyridin-2-yl)propane-1,3-dione exists in the enol form with a nearly planar central core stabilized by an intramolecular hydrogen bond.[2]

Caption: Key characterization techniques for this compound.

Applications in Research and Development

The unique properties of this compound make it a valuable compound in several areas of research and development:

-

Coordination Chemistry: It serves as a versatile ligand for the synthesis of novel metal complexes with interesting magnetic, optical, and catalytic properties.[14][15] The pyridyl groups play a significant role in dictating the coordination geometry and electronic properties of the resulting complexes.[16]

-

Catalysis: Metal complexes of this ligand can act as catalysts in a variety of organic reactions, including oxidation, reduction, and cross-coupling reactions.[1]

-

Materials Science: It is a building block for the construction of MOFs and other coordination polymers with potential applications in gas storage, separation, and sensing.[1]

-

Drug Development: The ability of β-diketones to chelate metal ions is of interest in the design of therapeutic agents. The pyridyl moieties can also engage in specific interactions with biological targets.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The Claisen condensation remains the most effective synthetic route, and a combination of spectroscopic and crystallographic techniques is essential for comprehensive characterization. The unique structural features and chemical properties of this compound ensure its continued importance in various fields of chemical research and development.

References

- 1. 1,3-Propanedione, 1,3-di-4-pyridinyl- [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound 97 10198-89-7 [sigmaaldrich.com]

- 4. This compound 97 10198-89-7 [sigmaaldrich.com]

- 5. 10198-89-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound CAS#: 10198-89-7 [m.chemicalbook.com]

- 7. This compound | C13H10N2O2 | CID 2728494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CCCC 1990, Volume 55, Issue 5, Abstracts pp. 1228-1233 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]

- 9. US6143935A - Process for the preparation of 1,3-dicarbonyl compounds - Google Patents [patents.google.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4’,3’:2,3]pyridazino[4,5-b]indole and Its Precursor [mdpi.com]

- 13. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 14. Pyridine coordination chemistry for molecular assemblies on surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. The pyridyl group in ligand design for selective metal ion complexation and sensing - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

1,3-Di(2-pyridyl)-1,3-propanedione chemical properties and structure

An In-depth Technical Guide to 1,3-Di(2-pyridyl)-1,3-propanedione: Properties, Structure, and Applications

Introduction

This compound, also known by synonyms such as dipicolinoylmethane and 1,3-bis(2-pyridyl)-1,3-propanedione, is a bifunctional organic compound of significant interest in modern chemistry.[1][2] Its structure, featuring a β-diketone moiety flanked by two pyridyl rings, imparts a unique combination of reactivity and coordination capabilities. This guide provides a comprehensive overview of its chemical properties, structural characteristics, synthesis, and diverse applications, tailored for professionals in research and drug development. The inherent versatility of this molecule makes it a valuable building block and ligand in fields ranging from coordination chemistry and catalysis to materials science and medicinal chemistry.[3][4]

Chemical and Physical Properties

The utility of this compound in various scientific domains is underpinned by its distinct physicochemical properties. These properties dictate its behavior in solution, its reactivity, and its suitability for specific applications.

| Property | Value | Source(s) |

| CAS Number | 10198-89-7 | [1] |

| Molecular Formula | C₁₃H₁₀N₂O₂ | [1][5][6] |

| Molecular Weight | 226.23 g/mol | [1][6] |

| Appearance | Light yellow powder or solid | [1] |

| Melting Point | 104-109 °C | |

| Solubility | Almost transparent in hot methanol | [7][8] |

| pKa | 6.47 ± 0.46 (Predicted) | [7] |

| InChI Key | DCGUVLMWGIPVDP-UHFFFAOYSA-N | [9] |

Structural Analysis: The Duality of Tautomerism

The chemical behavior of this compound is dominated by the principle of keto-enol tautomerism, a fundamental concept for β-dicarbonyl compounds.[10][11] The molecule exists as an equilibrium mixture of two constitutional isomers: the diketo form and the enol form.

-

Keto Form : Contains two distinct ketone (C=O) groups separated by a methylene (-CH₂-) group.

-

Enol Form : Characterized by a carbon-carbon double bond (C=C) and a hydroxyl (-OH) group, resulting from the migration of a proton from the central carbon to a carbonyl oxygen.[12]

For 1,3-dicarbonyl compounds, the enol form is often significantly stabilized.[11] In the case of this compound, this stabilization is enhanced by two key factors:

-

Intramolecular Hydrogen Bonding : A strong hydrogen bond forms between the enolic hydroxyl group and the adjacent carbonyl oxygen, creating a stable six-membered pseudo-ring.[10][12][13]

-

Conjugation : The C=C double bond of the enol form is conjugated with the remaining carbonyl group and the pyridyl rings, leading to delocalization of π-electrons and increased thermodynamic stability.[11]

Crystal structure analysis reveals that the molecule often adopts a nearly planar conformation in its enol form, consolidated by the intramolecular hydrogen bond.[13] This inherent structural feature is pivotal to its function as a chelating ligand.

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved via a Claisen condensation reaction. This classic organic reaction involves the condensation of an ester with a ketone in the presence of a strong base to form a β-diketone.

Protocol: Synthesis via Claisen Condensation

This protocol describes the synthesis from ethyl picolinate and 2-acetylpyridine, a common and effective laboratory-scale method.

Materials:

-

2-Acetylpyridine

-

Ethyl picolinate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 1 M

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup : A three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere.

-

Base Suspension : Sodium hydride (1.1 eq) is carefully washed with anhydrous THF to remove mineral oil and then suspended in fresh anhydrous THF (10 mL) in the reaction flask.

-

Reactant Addition : A solution of 2-acetylpyridine (1.0 eq) and ethyl picolinate (1.2 eq) in anhydrous THF (5 mL) is added dropwise to the stirred NaH suspension at room temperature.

-

Reaction : After the addition is complete, the reaction mixture is heated to reflux (approximately 65-70 °C) and stirred for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Acidification : After cooling to room temperature, the reaction is carefully quenched by pouring the mixture into crushed ice. The aqueous mixture is then acidified to a pH of ~6 with 1 M HCl.

-

Extraction : The product is extracted from the aqueous layer with ethyl acetate (3 x 20 mL).

-

Washing and Drying : The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification : The solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel (using a petroleum ether/ethyl acetate gradient) or by recrystallization from a suitable solvent like hot methanol to yield the pure this compound as a light-yellow solid.[7]

Coordination Chemistry and Multifaceted Applications

The true strength of this compound lies in its role as a versatile chelating ligand. The deprotonated enolate form presents a bidentate O,O-donor set, while the two pyridyl nitrogen atoms offer an additional N,N-donor set. This allows for various coordination modes, making it a powerful tool for constructing complex supramolecular architectures and functional metal complexes.[13][14]

Key Applications:

-

Coordination Chemistry : It is extensively used to synthesize metal complexes with interesting photoluminescent and semiconducting properties. The pyridyl groups enhance the stability and electronic properties of these complexes.[3][4][15]

-

Catalysis : The resulting metal complexes are valuable in catalysis for organic transformations, including oxidation and coupling reactions, where the ligand framework can be tuned to influence catalytic activity and selectivity.[3][16]

-

Materials Science : This compound is a building block for Metal-Organic Frameworks (MOFs) used in gas storage and sensing.[3][16] Its metal complexes are also explored in the development of Organic Light Emitting Diodes (OLEDs) and polymer solar cells due to their luminescent properties.[4]

-

Medicinal Chemistry : Recent studies have shown that certain metal complexes of this ligand exhibit cytotoxic properties, with promising activity against human lung and prostate cancer cells, opening avenues for its use in drug design.[4]

Spectroscopic Characterization

Standard spectroscopic techniques are employed to confirm the structure and purity of this compound and its derivatives.

-

¹H NMR Spectroscopy : In deuterated chloroform (CDCl₃), the spectrum is dominated by signals from the aromatic protons of the pyridyl rings. A key diagnostic signal is a broad singlet far downfield (typically >15 ppm), corresponding to the enolic hydroxyl proton involved in strong intramolecular hydrogen bonding. The methine proton (=CH-) of the enol form also gives a characteristic singlet.

-

¹³C NMR Spectroscopy : The spectrum will show signals for the carbonyl carbons and the carbons of the pyridyl rings. The enolization is evident from the signals corresponding to the sp² carbons of the C=C bond.

-

Infrared (IR) Spectroscopy : The IR spectrum of the enol tautomer shows a broad absorption band for the O-H stretch, often centered around 2500-3200 cm⁻¹, indicative of strong hydrogen bonding. The C=O and C=C stretching vibrations appear in the 1500-1700 cm⁻¹ region. Upon complexation with a metal ion, these bands typically shift to lower frequencies, providing evidence of coordination.

Safety and Handling

This compound is classified as harmful if swallowed and can cause irritation to the eyes, respiratory system, and skin.[1][6] Standard laboratory safety protocols should be followed during handling.

-

Personal Protective Equipment (PPE) : Wear suitable protective clothing, gloves, and eye/face protection.

-

Handling : Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

Storage : Store in a tightly sealed container in a dry, well-ventilated place. It is classified as a combustible solid.

Conclusion

This compound is a molecule of significant academic and industrial importance. Its rich chemistry, governed by keto-enol tautomerism, and its exceptional versatility as a chelating ligand, make it a cornerstone in the design of functional materials and complex molecules. From creating luminescent materials for next-generation electronics to forming catalysts for efficient chemical synthesis and showing potential in medicinal applications, its influence continues to expand. This guide serves as a foundational resource for researchers aiming to harness the unique properties of this remarkable compound.

References

- 1. 1,3-Dipyridin-2-ylpropane-1,3-dione | CAS 10198-89-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. This compound|lookchem [lookchem.com]

- 3. 1,3-Propanedione, 1,3-di-4-pyridinyl- [myskinrecipes.com]

- 4. Buy this compound | 10198-89-7 [smolecule.com]

- 5. 1,3-Dipyridin-2-ylpropane-1,3-dione - Amerigo Scientific [amerigoscientific.com]

- 6. This compound | C13H10N2O2 | CID 2728494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound CAS#: 10198-89-7 [m.chemicalbook.com]

- 8. 10198-89-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. alfachemic.com [alfachemic.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Draw the keto and enol tautomers of 1,3-diphenyl-1,3-propanedione. | Filo [askfilo.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. The pyridyl group in ligand design for selective metal ion complexation and sensing - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 16. 1,3-Propanedione, 1,3-di-4-pyridinyl- [myskinrecipes.com]

Spectroscopic Characterization of 1,3-Di(2-pyridyl)-1,3-propanedione: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1,3-Di(2-pyridyl)-1,3-propanedione, a versatile chelating agent and building block in coordination chemistry and drug development. This document is intended for researchers, scientists, and professionals in drug development, offering field-proven insights into the analysis and interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction: The Dynamic Nature of this compound

This compound (dppd) is a β-diketone that exhibits significant keto-enol tautomerism. This equilibrium between the diketo and enol forms is a critical determinant of its chemical reactivity, coordination properties, and biological activity.[1] The enol form is often stabilized by the formation of a strong intramolecular hydrogen bond, and in the case of dppd, the crystal structure confirms its existence in the enol form in the solid state.[1] Understanding this tautomerism is paramount for the accurate interpretation of its spectroscopic data.

Caption: Keto-enol tautomerism of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the tautomeric equilibrium of dppd in solution. The distinct chemical environments of the protons and carbons in the keto and enol forms give rise to separate sets of signals, allowing for their identification and quantification.

Experimental Protocol for NMR Analysis

A standardized protocol for acquiring high-quality NMR spectra of dppd is crucial for accurate structural elucidation.

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. The choice of solvent can influence the keto-enol equilibrium.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) if not already present in the solvent.

-

-

¹H NMR Data Acquisition:

-

Acquire the spectrum on a spectrometer operating at a frequency of 400 MHz or higher.

-

Typical acquisition parameters include a spectral width of 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Data Acquisition:

-

Acquire the spectrum on the same instrument.

-

Use a standard single-pulse experiment with proton decoupling.

-

Key parameters include a spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and a significantly larger number of scans compared to ¹H NMR to achieve adequate signal intensity.[2]

-

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR chemical shifts for both the keto and enol tautomers of dppd. These predictions are based on established principles for β-diketones and data from analogous compounds.[3]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) - Keto Tautomer | Predicted Chemical Shift (δ, ppm) - Enol Tautomer | Multiplicity |

| Pyridyl-H | 8.6 - 7.2 | 8.5 - 7.1 | m |

| -CH₂- (keto) | ~4.5 | - | s |

| =CH- (enol) | - | ~6.5 | s |

| -OH (enol) | - | ~16.0 (broad) | s |

Interpretation: The presence of a singlet around 4.5 ppm would indicate the methylene protons of the keto form, while a singlet around 6.5 ppm would correspond to the vinylic proton of the enol form. The enolic hydroxyl proton is expected to appear as a broad singlet at a significantly downfield chemical shift due to strong intramolecular hydrogen bonding. The ratio of the integrals of the methylene and vinylic protons can be used to determine the keto-enol equilibrium ratio in the chosen solvent.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts for the tautomers of dppd are presented below. These values are based on analogies with similar structures.[2]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) - Keto Tautomer | Predicted Chemical Shift (δ, ppm) - Enol Tautomer |

| C=O | ~200 | ~190, ~180 |

| Pyridyl-C | 155 - 120 | 153 - 121 |

| -CH₂- | ~58 | - |

| =CH- | - | ~98 |

Interpretation: The diketo form is expected to show a single carbonyl resonance around 200 ppm. In contrast, the enol form will exhibit two distinct carbonyl-like carbons at different chemical shifts, along with a signal for the vinylic carbon at approximately 98 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. For dppd, the IR spectrum will be a composite of the vibrational modes of both the keto and enol tautomers, with the relative intensities reflecting their populations.

Experimental Protocol for IR Analysis

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.

-

Sample Preparation: A small amount of the solid this compound is placed directly on the ATR crystal.

-

Data Acquisition:

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

A sufficient number of scans are co-added to obtain a high-quality spectrum.

-

A background spectrum of the empty ATR crystal is recorded and subtracted from the sample spectrum.

-

Predicted IR Spectral Data

The following table lists the expected characteristic IR absorption bands for the keto and enol forms of dppd.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) - Keto Tautomer | Expected Wavenumber (cm⁻¹) - Enol Tautomer |

| C=O | Stretch | ~1720, ~1690 (asymmetric and symmetric) | ~1640 (conjugated C=O) |

| C=C | Stretch | - | ~1580 |

| C-H (pyridyl) | Stretch | ~3100-3000 | ~3100-3000 |

| C-H (aliphatic) | Stretch | ~2900 | - |

| O-H (enol) | Stretch | - | ~3200-2500 (broad) |

Interpretation: The presence of two distinct carbonyl stretching bands around 1700 cm⁻¹ would be indicative of the diketo form. The enol form would be characterized by a broad O-H stretching band in the 3200-2500 cm⁻¹ region due to the intramolecular hydrogen bond, a conjugated C=O stretch around 1640 cm⁻¹, and a C=C stretching vibration near 1580 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol for MS Analysis

Electrospray ionization (ESI) is a soft ionization technique suitable for analyzing dppd, which is a polar molecule.

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

A small amount of formic acid or acetic acid may be added to promote protonation.

-

-

Data Acquisition:

-

The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.

-

The mass spectrum is acquired in positive ion mode.

-

Typical ESI source parameters include a capillary voltage of 3-4 kV, a nebulizing gas flow, and a drying gas flow at an elevated temperature.

-

The mass analyzer is scanned over a relevant m/z range (e.g., 50-500).

-

Caption: General analytical workflow for the spectroscopic characterization of this compound.

Predicted Mass Spectral Data

The molecular weight of this compound (C₁₃H₁₀N₂O₂) is 226.23 g/mol .[4]

| Ion | Predicted m/z | Identity |

| [M+H]⁺ | 227.08 | Protonated Molecular Ion |

| [M+Na]⁺ | 249.06 | Sodiated Adduct |

Predicted Fragmentation Pattern:

Upon collision-induced dissociation (CID) of the protonated molecular ion ([M+H]⁺), fragmentation is expected to occur. Plausible fragmentation pathways include:

-

Loss of a pyridyl group: This would result in a fragment ion at m/z 149.

-

Cleavage of the propanedione backbone: This could lead to the formation of pyridoyl cations at m/z 106.

-

Loss of CO: A neutral loss of carbon monoxide (28 Da) is a common fragmentation pathway for carbonyl-containing compounds.

A detailed analysis of the tandem mass spectrometry (MS/MS) spectrum would be necessary to confirm the exact fragmentation pathways.

Conclusion

References

A Guide to the Crystal Structure Analysis of 1,3-Di(2-pyridyl)-1,3-propanedione and Its Coordination Complexes

This technical guide provides an in-depth exploration of the synthesis and crystal structure analysis of 1,3-Di(2-pyridyl)-1,3-propanedione, a versatile β-diketone ligand crucial in the fields of coordination chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and field-proven insights into the experimental and analytical methodologies required to elucidate its three-dimensional structure. The structural analysis of this ligand is primarily achieved through the examination of its metal complexes, as the free ligand's conformation is best understood once coordinated.

Introduction: The Significance of this compound

This compound, often abbreviated as dppd-H, belongs to the class of β-diketones, which are renowned for their ability to form stable chelate rings with a wide array of metal ions.[1] Its molecular framework, featuring two pyridyl nitrogen atoms and two keto-enol oxygen atoms, provides multiple coordination sites, making it a valuable ligand in the construction of diverse metal-organic frameworks (MOFs), catalysts, and photoluminescent materials.[2]

The precise three-dimensional arrangement of atoms within a molecule—its crystal structure—governs its physical and chemical properties. For dppd-H, understanding its coordinated geometry is paramount for predicting the topology of coordination polymers, the reactivity of catalytic centers, and the nature of intermolecular interactions that dictate crystal packing and material properties. Single-crystal X-ray diffraction (SC-XRD) stands as the definitive technique for obtaining this detailed structural information, providing precise measurements of bond lengths, bond angles, and overall molecular conformation.[3]

This guide will detail the synthesis of the dppd-H ligand, the subsequent formation of its metal complexes, and the comprehensive workflow of single-crystal X-ray diffraction for their structural elucidation.

Synthesis and Crystallization: From Ligand to High-Quality Single Crystals

The journey to a crystal structure begins with the synthesis of the compound and the subsequent growth of high-quality single crystals. This section outlines the established protocols for both the ligand and its metal complexes.

Synthesis of this compound (dppd-H)

The synthesis of dppd-H is typically achieved via a Claisen condensation reaction, a cornerstone of carbon-carbon bond formation in organic chemistry.[4] This method involves the reaction of an ester with a ketone in the presence of a strong base. For dppd-H, this translates to the condensation of a pyridinecarboxylate ester with an acetylpyridine.

Experimental Protocol: Claisen Condensation

-

Reactant Preparation: A solution of 2-acetylpyridine is prepared in a suitable anhydrous solvent, such as tetrahydrofuran (THF).

-

Base Addition: A strong base, typically sodium amide (NaNH₂) or potassium tert-butoxide, is suspended in THF in a separate reaction vessel under an inert atmosphere (e.g., argon or nitrogen).

-

Enolate Formation: The 2-acetylpyridine solution is added dropwise to the base suspension with stirring. The base abstracts a proton from the α-carbon of the ketone, forming a reactive enolate.

-

Condensation: Ethyl 2-pyridinecarboxylate is then added to the reaction mixture. The enolate attacks the carbonyl carbon of the ester, leading to the formation of the β-diketone.

-

Work-up and Purification: The reaction is quenched by the addition of an aqueous acid, which neutralizes the base and the resulting alkoxide. The product is then extracted into an organic solvent, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or by precipitating its copper salt, which can then be decomposed with acid to yield the pure dppd-H.[2]

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is critical because the strong bases used (like NaNH₂) react violently with water.

-

Strong Base: A strong base is required to deprotonate the α-carbon of the acetylpyridine, which has a pKa that is not sufficiently acidic for weaker bases to be effective.

-

Purification via Copper Salt: The formation of a copper(II) complex is a classic method for purifying β-diketones. The complex is often a stable, crystalline solid that can be easily separated from impurities, and the ligand can be readily recovered.

Synthesis and Crystallization of Metal-dppd Complexes

The formation of metal complexes with dppd-H typically involves the reaction of the ligand with a metal salt in a suitable solvent. The growth of single crystals suitable for X-ray diffraction is often achieved through slow evaporation or diffusion techniques.

Experimental Protocol: Synthesis of a Cadmium-dppd Complex

A representative synthesis involves the reaction of dppd-H with a cadmium(II) salt:

-

Solution Preparation: Solutions of this compound and a cadmium(II) salt (e.g., CdCl₂) are prepared in a solvent such as methanol or dimethylformamide (DMF).

-

Reaction: The ligand solution is added to the metal salt solution and stirred. The reaction may be heated to facilitate complex formation.

-

Crystallization: The resulting solution is filtered and allowed to stand undisturbed for slow evaporation of the solvent at room temperature. Over several days to weeks, single crystals of the complex may form.[5]

Causality Behind Experimental Choices:

-

Solvent Choice: The solvent must be able to dissolve both the ligand and the metal salt. Solvents like methanol and DMF are often used for their ability to coordinate to the metal center, which can influence the final crystal structure.

-

Slow Evaporation: This technique allows for the gradual increase in the concentration of the complex, promoting the formation of well-ordered, single crystals rather than a polycrystalline powder. The slow rate of crystal growth is essential for minimizing defects in the crystal lattice.[6]

Single-Crystal X-ray Diffraction: The Definitive Structural Probe

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.[3]

Diagram: Workflow of Single-Crystal X-ray Diffraction

Caption: A schematic overview of the single-crystal X-ray diffraction workflow.

Experimental Protocol: Data Collection and Structure Refinement

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[3]

-

Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. It is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction images are collected by a detector.[3][7]

-

Data Reduction: The collected images are processed to determine the position and intensity of each diffraction spot. This data is then scaled and merged to produce a unique set of reflection data.[8]

-

Structure Solution: The phases of the diffracted X-rays are determined using computational methods (such as direct methods) to generate an initial electron density map. From this map, the positions of the atoms in the crystal structure can be inferred.[3]

-

Structure Refinement: The initial atomic model is refined against the experimental diffraction data using a least-squares method. This iterative process adjusts the atomic positions, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns.[9]

-

Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.

Causality Behind Experimental Choices:

-

Low Temperature: Collecting data at low temperatures reduces the thermal motion of the atoms, resulting in sharper diffraction spots and a more precise determination of atomic positions.[3]

-

Monochromatic X-rays: Using X-rays of a single wavelength is essential for the diffraction experiment, as the diffraction angles are dependent on the wavelength (Bragg's Law).

-

Iterative Refinement: The refinement process is necessary to correct for errors in the initial model and to account for factors such as atomic vibrations and disorder in the crystal.[9]

Structural Analysis of Coordinated 1,3-Di(2-pyridyl)-1,3-propanedionate

The crystal structures of metal complexes of dppd-H reveal a wealth of information about its coordination behavior.

Tautomerism and Coordination Modes

In the solid state, the deprotonated dppd ligand is found in its enol form. It typically acts as a bidentate chelating ligand, coordinating to a metal center through the two oxygen atoms of the β-diketonate moiety. This forms a stable six-membered chelate ring. The pyridyl nitrogen atoms can also participate in coordination, leading to various bridging modes and the formation of polynuclear complexes or coordination polymers.

Diagram: Coordination of the dppd Ligand

Caption: Chelation of the dppd ligand to a metal center via the oxygen atoms.

Bond Lengths, Bond Angles, and Planarity

The analysis of bond lengths within the chelate ring provides insight into the degree of electron delocalization. In the enolate form, the C-C and C-O bond lengths are intermediate between those of single and double bonds, indicating a delocalized π-system across the O-C-C-C-O fragment. The geometry around the coordinated metal ion is determined by the number and arrangement of the ligands, with common geometries including octahedral, tetrahedral, and square planar.

Intermolecular Interactions

In the solid state, the crystal packing is stabilized by a network of intermolecular interactions, such as hydrogen bonds and π-π stacking. The pyridyl rings of the dppd ligand are often involved in π-π stacking interactions, which play a crucial role in the formation of supramolecular architectures.

Data Presentation: Crystallographic Data for a Representative Complex

The results of a single-crystal X-ray diffraction experiment are typically summarized in a table of crystallographic data. The following table provides an example of such data for a cadmium(II) coordination polymer containing a related dipyridyl ligand.

| Parameter | Value |

| Chemical Formula | [Cd(C₁₀H₈O₄)(C₁₃H₁₄N₂)] |

| Formula Weight | 502.84 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 22.573(5) |

| b (Å) | 10.729(2) |

| c (Å) | 17.024(3) |

| V (ų) | 4123.0(14) |

| Z | 8 |

| Temperature (K) | 223 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-factor | 0.061 |

| Data for a representative Cadmium(II) complex with 1,3-di-4-pyridylpropane.[1] |

Conclusion

The crystal structure analysis of this compound, primarily through its metal complexes, provides invaluable insights into its chemical behavior and potential applications. The combination of meticulous synthesis, careful crystallization, and high-resolution single-crystal X-ray diffraction allows for a detailed understanding of its coordination chemistry, which is essential for the rational design of new functional materials. This guide has outlined the key experimental and analytical steps in this process, providing a framework for researchers to successfully elucidate and interpret the crystal structures of this important class of compounds.

References

- 1. Poly[(μ2-1,3-di-4-pyridylpropane)(μ3-1,3-phenylenediacetato)cadmium] - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Single-Crystal Diffraction – MIT Department of Chemistry [chemistry.mit.edu]

- 4. staff.najah.edu [staff.najah.edu]

- 5. researchgate.net [researchgate.net]

- 6. Crystal growth in gelled solution: applications to coordination polymers - CrystEngComm (RSC Publishing) DOI:10.1039/C6CE00289G [pubs.rsc.org]

- 7. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. portlandpress.com [portlandpress.com]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Keto-Enol Tautomerism of 1,3-Di(2-pyridyl)-1,3-propanedione

Abstract: This technical guide provides a comprehensive examination of the keto-enol tautomerism in 1,3-di(2-pyridyl)-1,3-propanedione, a pivotal molecule in coordination chemistry and a scaffold of interest in medicinal chemistry. The document delves into the fundamental principles governing its structural equilibrium, outlines robust experimental methodologies for its characterization, and explores the intrinsic and extrinsic factors that influence the tautomeric preference. By integrating theoretical insights from computational chemistry with practical, field-proven analytical protocols, this guide serves as an essential resource for researchers engaged in the synthesis, analysis, and application of β-diketones and their derivatives in drug development and materials science.

Introduction: The Duality of β-Diketones

Keto-enol tautomerism, the chemical equilibrium between a "keto" form (containing a carbonyl group) and an "enol" form (a hydroxyl group bonded to a double-bonded carbon), is a fundamental concept in organic chemistry.[1] For most simple aldehydes and ketones, the equilibrium lies heavily in favor of the more stable keto form. However, in β-dicarbonyl compounds, this landscape changes dramatically.[2]

The compound this compound belongs to this special class of β-diketones. Its structure allows the enol tautomer to be significantly stabilized through two key electronic effects:

-

Conjugation: The C=C double bond of the enol form is in conjugation with the remaining carbonyl group, creating an extended π-system that delocalizes electron density and lowers the overall energy.[2]

-

Intramolecular Hydrogen Bonding: The acidic enolic proton forms a strong, resonance-assisted hydrogen bond with the oxygen atom of the nearby carbonyl group, creating a stable, quasi-aromatic six-membered ring.[1][3]

The presence of terminal 2-pyridyl rings, as opposed to simple alkyl or aryl groups, introduces further complexity and functionality. The nitrogen atoms provide additional sites for coordination, protonation, and hydrogen bonding, making the tautomeric behavior of this compound particularly sensitive to its environment and crucial to its function as a versatile chelating ligand in the synthesis of advanced materials and as a potential pharmacophore.[4][5] This guide elucidates the methods to probe and understand this critical structural equilibrium.

Synthesis and Physicochemical Profile

The synthesis of symmetric β-diketones is most reliably achieved via a Claisen condensation reaction. This involves the base-mediated condensation of an ester with a ketone possessing an α-hydrogen. For this compound, this involves the reaction of ethyl picolinate with 2-acetylpyridine.

Experimental Protocol: Synthesis via Claisen Condensation

This protocol is adapted from standard procedures for β-diketone synthesis.[6]

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium amide (NaNH₂, 1.1 equivalents) and anhydrous tetrahydrofuran (THF).

-

Enolate Formation: While stirring under a nitrogen atmosphere, slowly add a solution of 2-acetylpyridine (1.0 equivalent) in anhydrous THF via the dropping funnel. Stir the resulting suspension at room temperature for 30 minutes to facilitate the formation of the enolate.

-

Condensation: Add a solution of ethyl 2-picolinate (1.0 equivalent) in anhydrous THF to the reaction mixture. Allow the mixture to stir at room temperature for 12-24 hours. The formation of a gelatinous precipitate indicates the sodium salt of the β-diketone.

-

Workup and Neutralization: Cool the reaction mixture in an ice bath and cautiously quench by adding it to a cold, dilute aqueous solution of hydrochloric acid (HCl) or acetic acid to neutralize the base and protonate the enolate salt.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as chloroform or ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a solvent mixture like ethanol/water to yield the pure this compound.

Visualization: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| IUPAC Name | 1,3-dipyridin-2-ylpropane-1,3-dione | [7] |

| CAS Number | 10198-89-7 | [8][9] |

| Molecular Formula | C₁₃H₁₀N₂O₂ | [7][8] |

| Molecular Weight | 226.23 g/mol | [7][8] |

| Appearance | Solid | [8] |

| Melting Point | 104-109 °C | [8] |

Structural Elucidation of Tautomeric Forms

In solution and in the solid state, this compound exists predominantly as the chelated cis-enol tautomer, which is in a slow equilibrium with the minor diketo form.[10][11] The two possible enol forms are degenerate due to the molecule's symmetry.

Visualization: Tautomeric Equilibrium

Caption: Equilibrium between the diketo and chelated enol forms.

Solid-State Analysis: X-ray Crystallography

While a specific crystal structure for this compound was not found in the searched literature, analysis of closely related compounds, such as 1-(pyridin-2-yl)-3-(pyridin-3-yl)propane-1,3-dione, confirms that these molecules crystallize exclusively in the enol form.[12] The solid-state structure is characterized by an almost planar central core consolidated by a strong intramolecular O—H⋯O hydrogen bond.[12]

Protocol: Single Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals suitable for diffraction by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, methanol, or acetonitrile).[13]

-

Data Collection: Mount a selected crystal on a goniometer head of a single-crystal X-ray diffractometer.[14] Collect diffraction data at a controlled temperature (e.g., 120 K) using Mo Kα or Cu Kα radiation.[14]

-

Structure Solution and Refinement: Process the collected data (cell refinement, data reduction).[14] Solve the structure using direct methods and refine it using full-matrix least-squares on F².[15]

-

Analysis: Analyze the refined structure to determine key parameters: C-C vs. C=C and C-O vs. C=O bond lengths within the β-diketone moiety, planarity of the molecule, and the geometry of the intramolecular hydrogen bond (O-H, H···O distances and O-H···O angle).

Solution-State Analysis: Spectroscopic Methods

In solution, the tautomeric equilibrium can be quantified using various spectroscopic techniques. The equilibrium constant, K_T = [Enol]/[Keto], is highly dependent on the solvent.[16]

3.2.1 NMR Spectroscopy NMR is the most powerful tool for studying this equilibrium, as the interconversion between keto and enol forms is slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[16][17]

Protocol: Determination of K_T by ¹H NMR Spectroscopy

-

Sample Preparation: Prepare solutions of this compound of known concentration in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, CD₃OD) to assess solvent effects.

-

Data Acquisition: Acquire quantitative ¹H NMR spectra for each sample. Ensure a sufficient relaxation delay (e.g., 5 times the longest T₁) to allow for accurate integration.

-

Signal Assignment:

-

Quantification: Carefully integrate the signal corresponding to the enol's vinylic proton and the keto's methylene protons.

-

Calculation of K_T: Calculate the equilibrium constant using the integrated areas (A):

-

Mole Fraction (Enol) = A(vinylic H) / [A(vinylic H) + (A(methylene H) / 2)]

-

Mole Fraction (Keto) = (A(methylene H) / 2) / [A(vinylic H) + (A(methylene H) / 2)]

-

K_T = [Enol]/[Keto] = (A(vinylic H)) / (A(methylene H) / 2)

-

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| Tautomer | Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| Enol | Enolic OH | 15.0 - 18.0 | - |

| Vinylic CH | 6.0 - 6.5 | ~90 - 100 | |

| Pyridyl CH | 7.0 - 8.8 | ~120 - 150 | |

| C=O / C-O | - | ~180 - 190 | |

| Keto | Methylene CH₂ | 4.0 - 4.5 | ~50 - 60 |

| Pyridyl CH | 7.0 - 8.8 | ~120 - 150 |

| | Carbonyl C=O | - | >200 |

Note: Values are estimates based on data for related β-diketones and pyridinyl ketones.[10][17][18]

3.2.2 Infrared (IR) Spectroscopy IR spectroscopy provides a rapid method to confirm the presence of both tautomers by identifying their characteristic carbonyl stretching frequencies.[17]

Protocol: IR Spectroscopic Analysis

-

Sample Preparation: Prepare samples as KBr pellets for solid-state analysis or as solutions in an appropriate IR-transparent solvent (e.g., CCl₄, CHCl₃) in an IR cell for solution-state analysis.

-

Data Acquisition: Record the IR spectrum over the range of 4000-600 cm⁻¹.

-

Spectral Interpretation: Analyze the carbonyl region (1500-1800 cm⁻¹). The presence of the enol form is confirmed by a strong, broad absorption band around 1580–1640 cm⁻¹, corresponding to the conjugated C=O and C=C stretching vibrations.[17] The diketo form would exhibit a characteristic C=O stretch between 1680-1720 cm⁻¹.[3] A very broad band in the 2500-3200 cm⁻¹ region is also indicative of the strong O-H···O hydrogen bond of the enol.

Table 3: Characteristic IR Absorption Bands

| Tautomer | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| Enol | O-H stretch (intramolecular H-bond) | 2500 - 3200 (broad) |

| C=O / C=C conjugated stretch | 1580 - 1640 |

| Keto | C=O stretch (symmetric/asymmetric) | 1680 - 1720 |

3.2.3 UV-Visible Spectroscopy The extended conjugation of the enol tautomer results in a π → π* electronic transition at a longer wavelength (lower energy) compared to the keto form.[19]

Protocol: UV-Vis Analysis of Tautomerism

-

Sample Preparation: Prepare dilute solutions of the compound in various solvents of differing polarity (e.g., hexane, ethanol, DMSO).

-

Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a range of approximately 250-500 nm.[20]

-

Analysis: The enol form typically displays a strong absorption maximum (λ_max) in the 300-400 nm range.[17][21] The position and intensity of this band can shift with solvent polarity, providing qualitative information about the equilibrium. In some cases, deconvolution of overlapping spectra can be used for quantification.[17]

Computational Chemistry Insights

Density Functional Theory (DFT) calculations are an invaluable tool for complementing experimental data. They can predict the relative stabilities of tautomers, their geometric parameters, and spectroscopic properties with high accuracy.[10][18][22]

Visualization: Computational Workflow

Caption: Workflow for a DFT study of tautomerism.

Factors Influencing the Tautomeric Equilibrium

The position of the keto-enol equilibrium is not static; it is a dynamic process sensitive to several factors.

-

Solvent Polarity: For many β-diketones, increasing solvent polarity favors the more polar keto tautomer (Meyer's Rule).[16] However, solvents capable of acting as strong hydrogen bond acceptors, such as DMSO, can stabilize the enol form by interacting with the enolic hydroxyl group, sometimes reversing the expected trend.[16]

-

pH: In acidic solutions, the pyridyl nitrogen atoms can become protonated. This would increase the electron-withdrawing nature of the rings, potentially strengthening the intramolecular hydrogen bond and further stabilizing the enol form.

-

Metal Ion Coordination: this compound is an excellent chelating ligand for metal ions.[4][12] Upon coordination, the enolic proton is lost, and the molecule binds to the metal center as a bidentate enolate anion. This effectively locks the molecule in the enolate form, completely shifting the equilibrium.[4]

Visualization: Influencing Factors

Caption: Factors modulating the keto-enol equilibrium.

Applications and Significance

Understanding the tautomeric state of this compound is critical for its application.

-

Drug Development: Tautomerism plays a key role in drug design. Different tautomers exhibit distinct shapes, hydrogen bonding patterns, and lipophilicity, which directly impacts their ability to bind to biological targets like enzymes or receptors.[23] Determining the dominant tautomeric form under physiological conditions is essential for rational drug design and lead optimization.

-

Materials Science and Catalysis: As a ligand, the molecule's enolate form is responsible for its ability to form stable complexes with a wide range of transition metals.[5] These metal-organic frameworks (MOFs) and complexes have applications in catalysis, gas storage, and as photoluminescent materials.[4][5]

Conclusion

This compound demonstrates a pronounced preference for its chelated cis-enol tautomer, a characteristic driven by the stabilizing effects of internal hydrogen bonding and π-conjugation. This equilibrium, while heavily favoring the enol, is dynamic and can be probed and quantified through a synergistic application of spectroscopic techniques—primarily NMR, IR, and UV-Vis—and validated by computational methods. The sensitivity of the tautomeric balance to environmental factors such as solvent, pH, and metal coordination underscores the molecule's versatile and tunable chemical nature. A thorough characterization of this fundamental equilibrium is paramount for harnessing its full potential in the rational design of novel pharmaceuticals and advanced functional materials.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Chemistry: Ketone infrared spectra [openchemistryhelp.blogspot.com]

- 4. researchgate.net [researchgate.net]

- 5. 1,3-Propanedione, 1,3-di-4-pyridinyl- [myskinrecipes.com]

- 6. prepchem.com [prepchem.com]

- 7. This compound | C13H10N2O2 | CID 2728494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound 97 10198-89-7 [sigmaaldrich.com]

- 9. This compound CAS#: 10198-89-7 [chemicalbook.com]

- 10. rucforsk.ruc.dk [rucforsk.ruc.dk]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. 1-(3-Pyridyl)pyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 16. glaserr.missouri.edu [glaserr.missouri.edu]

- 17. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Tautomerism of pyridinylbutane-1,3-diones: An NMR and DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. forskning.ruc.dk [forskning.ruc.dk]

- 23. researchgate.net [researchgate.net]

solubility of 1,3-Di(2-pyridyl)-1,3-propanedione in common organic solvents

An In-depth Technical Guide to the Solubility of 1,3-Di(2-pyridyl)-1,3-propanedione in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (also known as 1,3-bis(2-pyridyl)-1,3-propanedione). Directed at researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to explore the underlying physicochemical principles that govern the compound's solubility. We delve into the critical role of keto-enol tautomerism, polarity, and hydrogen bonding capabilities. While quantitative solubility data for this specific compound is not extensively published, this guide establishes a predictive framework based on these molecular properties. Furthermore, we provide a detailed, field-proven experimental protocol for the accurate determination of its solubility using the isothermal shake-flask method, a standard recognized by the OECD.[1] This guide is designed to empower scientists to make informed decisions regarding solvent selection for synthesis, purification, formulation, and analytical applications.

Introduction to this compound

This compound is a bifunctional organic compound featuring a β-diketone backbone flanked by two pyridyl rings.[2][3] Its chemical structure is of significant interest in coordination chemistry, where it acts as a versatile chelating ligand for various metal ions.[4] The combination of the hard oxygen donors from the diketone moiety and the nitrogen atoms of the pyridyl groups allows for the formation of stable metal complexes with diverse applications in catalysis and materials science.

Understanding the solubility of this compound is a critical prerequisite for its practical application. For a synthetic chemist, proper solvent selection is paramount for controlling reaction kinetics, optimizing yield, and facilitating product isolation. For formulation scientists, solubility data dictates the feasibility of developing solution-based delivery systems. Therefore, a thorough grasp of its behavior in different solvent environments is essential.

Compound Identification:

-

Molecular Formula: C₁₃H₁₀N₂O₂[6]

-

Molecular Weight: 226.23 g/mol [6]

-

Appearance: Solid, powder to crystal form[7]

Physicochemical Properties Governing Solubility

The solubility of a compound is not an arbitrary property but a direct consequence of its molecular structure. The principle of "like dissolves like" serves as a useful heuristic, but a deeper, mechanistic understanding is required for scientific applications.[8] For this compound, the key determinants are its tautomeric equilibrium, polarity, and hydrogen bonding potential.

Keto-Enol Tautomerism

A defining characteristic of β-dicarbonyl compounds is their existence as an equilibrium mixture of keto and enol tautomers.[9][10] This is not a resonance phenomenon but an actual equilibrium between two distinct constitutional isomers that are readily interconverted.[10]

In the case of this compound, the enol form is significantly stabilized by the formation of a six-membered ring via a strong intramolecular hydrogen bond.[11][12] This conjugation and hydrogen bonding often make the enol form the predominant tautomer in solution.[10][12]

Caption: Keto-enol tautomerism of this compound.

This equilibrium has profound implications for solubility:

-

Keto Form: Possesses two carbonyl oxygen atoms and two pyridyl nitrogen atoms, all of which act as hydrogen bond acceptors.

-

Enol Form: Features one hydroxyl group (a hydrogen bond donor), one carbonyl oxygen (acceptor), and two pyridyl nitrogens (acceptors).

The ability to both donate and accept hydrogen bonds in its enol form enhances its potential for interaction with a wider range of solvents compared to the keto form alone.

Polarity and Hydrogen Bonding

The molecule exhibits a nuanced polarity. The aromatic pyridyl rings and the carbon backbone contribute non-polar character, while the nitrogen and oxygen atoms introduce significant polarity.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can act as both hydrogen bond donors and acceptors. The compound is expected to have favorable interactions with these solvents. The pyridyl nitrogens can accept a hydrogen bond from the solvent's hydroxyl group, and the enol tautomer's hydroxyl group can donate a hydrogen bond to the solvent's oxygen atom. Indeed, it is reported to be soluble in hot methanol.[7][13]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents are hydrogen bond acceptors but not donors. They can interact favorably with the enolic -OH group. The strong dipole moment of solvents like DMSO can also effectively solvate the polar regions of the molecule. High solubility is anticipated in these solvents.

-

Non-Polar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weaker van der Waals forces. Given the significant polarity imparted by the heteroatoms, the compound is expected to have very low solubility in non-polar solvents.

Predicted Solubility in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding interactions (both donor and acceptor capabilities of the enol form) with the solvent.[7][13] |

| Water | Low to Moderate | While capable of H-bonding, the relatively large non-polar surface area from the pyridyl rings limits aqueous solubility. Solubility may increase at acidic or basic pH. | |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong dipole-dipole interactions and ability of the solvent to accept hydrogen bonds from the enol tautomer. |

| Acetone, THF | Moderate to High | Good hydrogen bond acceptors, but with lower polarity than DMSO/DMF, leading to slightly reduced solvating power for this specific solute. | |

| Non-Polar | Hexane, Heptane | Very Low | Mismatch in polarity ("like dissolves like" principle). Interactions are limited to weak van der Waals forces, which are insufficient to overcome the solute's crystal lattice energy.[8] |

| Toluene, Benzene | Low | Pi-stacking interactions between the solvent and the pyridyl rings may offer a minor solubilizing effect, but overall polarity mismatch remains the dominant factor. | |

| Chlorinated | Dichloromethane (DCM) | Moderate | DCM has a moderate dipole moment and can act as a very weak H-bond acceptor, allowing for some level of solvation. |

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

To obtain accurate, quantitative solubility data, a robust experimental method is required. The isothermal shake-flask method is the gold standard for determining the equilibrium solubility of solids and is described in OECD Guideline 105.[14] It is a self-validating system as it measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.[1]

Principle

A surplus amount of the solid this compound is added to a known volume of the chosen organic solvent. The mixture is agitated at a constant temperature for a sufficient duration to allow the system to reach thermodynamic equilibrium. After equilibrium is achieved, the solid and liquid phases are separated, and the concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique.

Step-by-Step Methodology

-

Preparation:

-

Add an excess amount of this compound to a series of glass vials or flasks. Expertise & Experience: A common mistake is not adding sufficient excess, leading to an undersaturated solution. A visual confirmation of undissolved solid at the end of the experiment is crucial.

-

Pipette a precise volume of the desired organic solvent into each flask.

-

-

Equilibration:

-

Seal the flasks to prevent solvent evaporation.

-

Place the flasks in an isothermal shaker bath set to a constant temperature (e.g., 25 °C).

-

Agitate the flasks for a predetermined period. Trustworthiness: An equilibration time of 24 to 48 hours is typically sufficient to ensure equilibrium is reached.[1][8] Preliminary kinetic studies can be performed by taking samples at various time points (e.g., 8, 16, 24, 48 hours) to confirm that the concentration has plateaued.

-

-

Phase Separation:

-

Remove the flasks from the shaker and allow them to stand briefly for large particles to settle.

-

Withdraw a sample from the liquid phase. Causality: This step is critical for accuracy. The sample must be free of any undissolved solid particles.

-

Immediately filter the sample through a solvent-compatible syringe filter (e.g., a 0.22 µm PTFE filter) into a clean vial. Alternatively, centrifuge the sample at high speed and carefully collect the supernatant.

-

-

Analysis & Quantification:

-

Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

-

Analyze both the filtered sample and the standard solutions using a validated analytical method, such as:

-

UV-Vis Spectrophotometry: Suitable if the compound has a strong chromophore and the solvent is UV-transparent in that region. A calibration curve must be generated.

-

High-Performance Liquid Chromatography (HPLC): The preferred method for its specificity and sensitivity. An isocratic method with UV detection is typically used.

-

-

Determine the concentration of the unknown sample by comparing its analytical response to the calibration curve generated from the standards.

-

-

Calculation:

-

The solubility is reported as the determined concentration, typically in units of mg/mL, g/L, or mol/L.

-

Caption: Experimental workflow for the Isothermal Shake-Flask method.

Conclusion

The solubility of this compound is a complex property governed by its unique molecular structure, particularly its keto-enol tautomerism, which endows it with both hydrogen bond donor and acceptor capabilities. This dual nature results in high predicted solubility in polar solvents (both protic and aprotic) and poor solubility in non-polar media. For researchers and developers requiring precise quantitative data, the provided isothermal shake-flask protocol offers a reliable and scientifically sound methodology. By integrating a theoretical understanding of the compound's physicochemical properties with rigorous experimental practice, scientists can confidently navigate the challenges of solvent selection and optimize the application of this valuable chemical entity.

References

- 1. scielo.br [scielo.br]

- 2. This compound 97 10198-89-7 [sigmaaldrich.com]

- 3. This compound 97 10198-89-7 [sigmaaldrich.com]

- 4. asianpubs.org [asianpubs.org]

- 5. This compound 97 10198-89-7 [sigmaaldrich.com]

- 6. This compound | C13H10N2O2 | CID 2728494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound CAS#: 10198-89-7 [chemicalbook.com]

- 8. youtube.com [youtube.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. Draw the keto and enol tautomers of 1,3-diphenyl-1,3-propanedione. | Filo [askfilo.com]

- 13. 10198-89-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 14. oecd.org [oecd.org]

The Versatile World of Pyridyl-Based β-Diketone Ligands: A Technical Guide for Advanced Research

Abstract

Pyridyl-based β-diketone ligands represent a cornerstone in modern coordination chemistry, offering a unique combination of the classic bidentate, anionic β-diketonate chelating unit with the versatile coordination capabilities of a pyridyl nitrogen donor. This duality allows for the construction of a vast array of sophisticated molecular and supramolecular structures, from simple mononuclear complexes to intricate coordination polymers and metal-organic frameworks.[1] This guide provides an in-depth exploration of the synthesis, coordination chemistry, and diverse applications of these ligands, tailored for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific literature.

Introduction: The Strategic Fusion of Pyridyl and β-Diketone Moieties

The β-diketone moiety is a classic chelating ligand in coordination chemistry, renowned for its ability to form stable, six-membered chelate rings with a wide range of metal ions through its two oxygen donor atoms.[2][3] The incorporation of a pyridyl group into the β-diketone framework introduces a second, distinct coordination site: a neutral nitrogen donor. This bifunctional, or "ambidentate," nature is the key to their versatility.[1][4]

The position of the nitrogen atom within the pyridine ring (e.g., 2-pyridyl, 3-pyridyl, or 4-pyridyl) significantly influences the topology and dimensionality of the resulting coordination assemblies.[4] This strategic design allows these ligands to act not only as simple chelators but also as bridging units, or "metalloligands," capable of linking metal centers into higher-order structures like polymers, cages, and frameworks.[1][5] This capability has opened doors to a wealth of applications in luminescent materials, catalysis, magnetism, and bioinorganic chemistry.[1]

Synthesis of Pyridyl-Based β-Diketone Ligands: A Methodological Overview

The most prevalent and reliable method for synthesizing pyridyl-based β-diketones is the Claisen condensation .[6][7] This reaction involves the base-catalyzed condensation of a ketone with an ester.

Expert Insight: The choice of base is critical and depends on the acidity of the ketone's α-protons and the reactivity of the ester. Strong, non-nucleophilic bases like sodium hydride (NaH), sodium amide (NaNH₂), or lithium diisopropylamide (LDA) are often employed to ensure complete deprotonation of the ketone, driving the reaction to completion and minimizing side reactions like self-condensation.[7]

A typical synthetic pathway involves the reaction of a pyridyl methyl ketone with a suitable ester in the presence of a strong base.

Diagram 1: General Synthesis via Claisen Condensation

Caption: A schematic workflow of the Claisen condensation for synthesizing pyridyl-β-diketone ligands.

Experimental Protocol: Synthesis of 1-(pyridin-3-yl)butane-1,3-dione

This protocol is a representative example adapted from established procedures.[6]

Trustworthiness: This protocol is self-validating. Each step is followed by purification and characterization to confirm the identity and purity of the intermediate and final products.

Materials:

-

3-Acetylpyridine

-

Ethyl acetate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 1M

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and condenser. Wash the NaH with anhydrous hexane to remove the mineral oil and decant the hexane.

-

Reaction Setup: Add anhydrous THF to the flask to create a slurry. Cool the flask to 0 °C using an ice bath.

-

Addition of Reactants: Dissolve 3-acetylpyridine (1 equivalent) and ethyl acetate (1.5 equivalents) in anhydrous THF. Add this solution dropwise to the NaH slurry over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-18 hours. The formation of a thick precipitate (the sodium salt of the β-diketone) is typically observed.

-

Quenching and Neutralization: Cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of 1M HCl until the pH is approximately 5-6. This protonates the enolate to form the desired β-diketone.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

-

Washing and Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous MgSO₄.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.